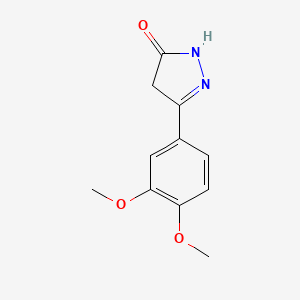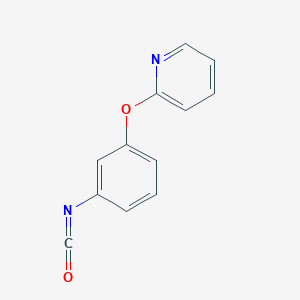
4-Bromo-4'-(bromomethyl)-1,1'-biphenyl
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Bromo-4’-(bromomethyl)-1,1’-biphenyl” is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “4-Bromo-4’-(bromomethyl)-1,1’-biphenyl” are not detailed in the available resources .Scientific Research Applications
Boronic Acid Derivatives
“4-Bromo-4’-(bromomethyl)-1,1’-biphenyl” can be used to synthesize boronic acid derivatives . Boronic acids are important compounds in organic chemistry and materials science. They are used in various chemical reactions, including Suzuki coupling, which is a type of palladium-catalyzed cross coupling .
Autotaxin Inhibitors
This compound can be involved in the design of boronic acid-based autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in various physiological and pathological processes, including cancer progression and inflammation .
Synthesis of Boronated Phosphonium Salts
“4-Bromo-4’-(bromomethyl)-1,1’-biphenyl” can be used in the synthesis of boronated phosphonium salts . These salts have potential applications in organic synthesis and materials science .
Gene Transfection Capability Enhancement
Studies have investigated the incorporation of boronic acid groups to enhance gene transfection capability . This could potentially improve the efficiency of gene delivery systems .
Bipolar Crystal Formation
Research has shown that “4-Bromo-4’-(bromomethyl)-1,1’-biphenyl” can exhibit peculiar orientational disorder leading to bipolar crystals . This means orientational disorder taking place at the crystal/nutrient interface produces domains of opposite average polarity for as-grown crystals .
Polar Molecular Crystals
The compound can be used in the study of polar molecular crystals . These crystals are of interest in the field of materials science, particularly in the development of optoelectronic devices .
Mechanism of Action
Target of Action
Brominated biphenyl compounds are often used in the synthesis of various pharmaceuticals and complex organic molecules .
Mode of Action
Brominated compounds are generally known for their electrophilic nature, which allows them to participate in various organic reactions .
Biochemical Pathways
Brominated compounds are often involved in the formation of carbon-carbon bonds, which are crucial in many biochemical pathways .
Result of Action
Brominated compounds are often used in the synthesis of various pharmaceuticals and complex organic molecules, suggesting that they may have diverse effects depending on the specific context .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-4-[4-(bromomethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHADXHEAFCOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602879 | |
| Record name | 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50670-57-0 | |
| Record name | 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


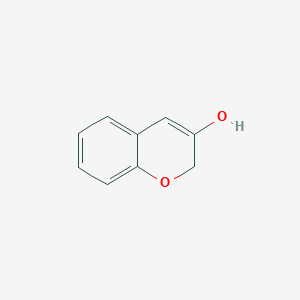
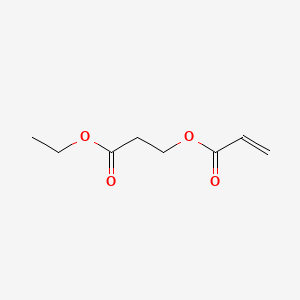
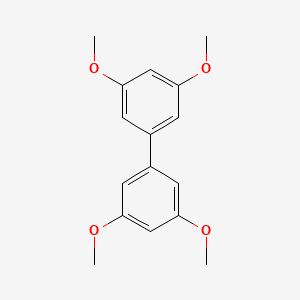


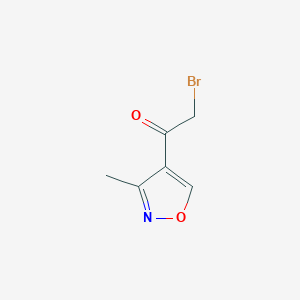
![Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1627624.png)
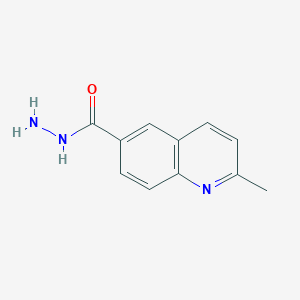
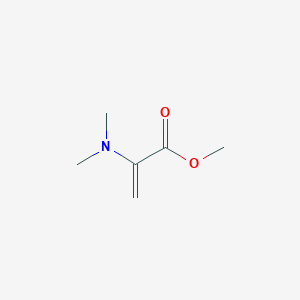
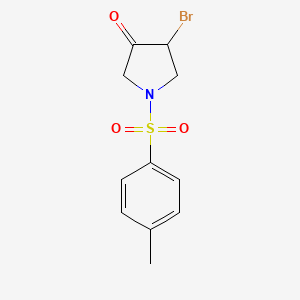
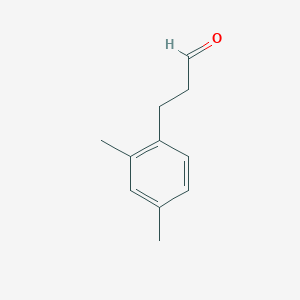
![2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1627631.png)
